N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide

Description

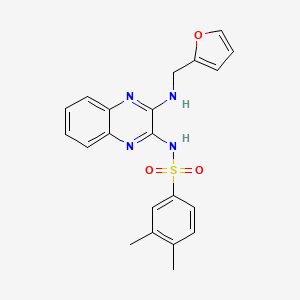

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is a quinoxaline derivative featuring a 3,4-dimethylbenzenesulfonamide group and a furan-2-ylmethylamino substituent. Quinoxalines are nitrogen-containing heterocycles known for their versatility in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anticancer compounds. The 3,4-dimethylbenzenesulfonamide moiety is a common pharmacophore in enzyme inhibitors, contributing to binding affinity through hydrophobic and hydrogen-bonding interactions. The furan substituent introduces a rigid heterocyclic system, which may enhance target selectivity or modulate pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name |

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-14-9-10-17(12-15(14)2)29(26,27)25-21-20(22-13-16-6-5-11-28-16)23-18-7-3-4-8-19(18)24-21/h3-12H,13H2,1-2H3,(H,22,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRDOMVJZNZUEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core . The furan-2-ylmethylamino group is introduced through a nucleophilic substitution reaction, followed by the sulfonation of the benzene ring to yield the final product . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often employing green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted sulfonamides .

Scientific Research Applications

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core is known to inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . The furan-2-ylmethylamino group enhances its binding affinity to these targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide, enabling a comparative analysis of their physicochemical and functional properties:

N-[4-({3-[(3,4-dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide

- Structure: This compound (C₂₄H₂₃N₅O₃S) retains the 3,4-dimethylbenzenesulfonamide group but replaces the furan-2-ylmethylamino substituent with a p-acetamidophenylamino group.

- Key Properties :

- However, steric hindrance from the phenyl ring could limit bioavailability.

N-(3-((3-methoxypropyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide

- Structure : This analog (C₂₀H₂₄N₄O₃S) substitutes the furan-2-ylmethyl group with a flexible 3-methoxypropyl chain.

- Key Properties :

- Functional Implications : The methoxypropyl chain introduces ether oxygen atoms, which may improve solubility and membrane permeability. Its flexibility could enhance conformational adaptability to enzyme active sites but may also increase metabolic susceptibility.

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure: A structurally distinct sulfonamide (C₃₀H₂₃F₂N₅O₄S) featuring a pyrazolopyrimidine core and chromenone system.

- Key Properties: Molecular Weight: 589.1 g/mol. Melting Point: 175–178°C.

Comparative Analysis Table

Implications of Structural Variations

- Furan vs. Methoxypropyl : The furan ring’s rigidity and π-electron density may favor interactions with aromatic residues in target proteins, whereas the methoxypropyl chain’s flexibility could improve pharmacokinetic profiles .

- Acetamide-Phenyl vs. Furan : The acetamide group’s hydrogen-bonding capacity might enhance target affinity but at the cost of solubility and metabolic stability .

- 3,4-Dimethylbenzenesulfonamide Commonality : This group’s conserved presence across analogs underscores its role as a critical pharmacophore for sulfonamide-mediated enzyme inhibition.

Biological Activity

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound integrates a quinoxaline moiety, a furan group, and a sulfonamide functional group, which are known for their diverse biological activities. The unique structural features of this compound suggest potential roles in medicinal chemistry, particularly in the development of drugs targeting various diseases.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈N₄O₂S, with a molecular weight of approximately 318.4 g/mol. The structure is characterized by the following components:

- Quinoxaline : A bicyclic structure that contributes to the compound's biological activity.

- Furan Group : Enhances the interaction with biological targets.

- Sulfonamide Functional Group : Known for its pharmacological properties, including antimicrobial activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinoxaline Core : This can be achieved through condensation reactions involving appropriate precursors.

- Introduction of the Furan Group : Often done via nucleophilic substitution reactions.

- Addition of the Sulfonamide Group : Conducted using sulfonylation reactions under controlled conditions.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with quinoxaline structures can inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a critical enzyme in cancer cell proliferation and survival pathways.

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial effects. Compounds containing this moiety have been extensively studied for their ability to inhibit bacterial growth by targeting folate synthesis pathways. The incorporation of furan and quinoxaline may enhance these properties, making it a candidate for further investigation against various pathogens.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. The mechanism may involve modulation of inflammatory cytokine production or inhibition of signaling pathways associated with inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Inhibition of PI3K : A study demonstrated that quinoxaline derivatives significantly inhibited PI3K activity in vitro, leading to reduced cell viability in cancer cell lines.

- Antimicrobial Testing : Compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Anti-inflammatory Mechanisms : Research indicated that certain sulfonamide derivatives could reduce pro-inflammatory cytokine levels in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(3-aminoquinoxalin-2-yl)sulfonamide | Quinoxaline core with sulfonamide | PI3K inhibitor |

| Pyrazolo[3,4-d]pyrimidine derivatives | Pyrazole fused with pyrimidine | Anticancer activity |

| 1-Methylpyrazole derivatives | Methyl-substituted pyrazoles | Anti-inflammatory effects |

This comparative analysis highlights how this compound stands out due to its unique combination of functional groups that may enhance selectivity and potency against specific biological targets compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.